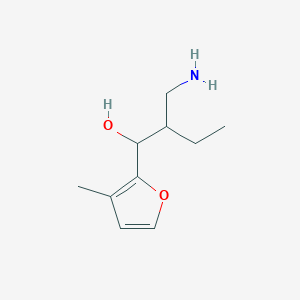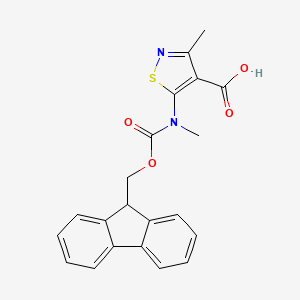![molecular formula C9H15N B13514835 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine: is a compound that features a unique bicyclo[1.1.1]pentane structure fused with a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane moiety is known for its rigidity and three-dimensional structure, which can impart unique properties to the molecules it is part of.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{Bicyclo[111]pentan-1-yl}pyrrolidine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the efficient production of the bicyclo[1.1.1]pentane framework.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve the optimization of the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure can impart desirable properties such as increased rigidity and three-dimensionality to the resulting compounds .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a bioisostere. The bicyclo[1.1.1]pentane moiety can mimic the properties of other functional groups, making it useful in drug design to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .
Industry: In industry, the compound can be used in the development of new materials with unique mechanical and chemical properties. Its rigidity and stability make it suitable for applications in materials science .
Mécanisme D'action
The mechanism of action of 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine depends on its specific application. In drug design, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane moiety can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core and are used in similar applications, such as drug design and materials science.
Higher bicycloalkanes: These compounds, such as bicyclo[2.2.2]octane, also offer unique structural properties and are used in various applications.
Uniqueness: 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine is unique due to the combination of the bicyclo[1.1.1]pentane core and the pyrrolidine ring. This combination imparts unique properties such as increased rigidity, stability, and three-dimensionality, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H15N |
|---|---|
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
3-(1-bicyclo[1.1.1]pentanyl)pyrrolidine |
InChI |
InChI=1S/C9H15N/c1-2-10-6-8(1)9-3-7(4-9)5-9/h7-8,10H,1-6H2 |
Clé InChI |
QDBYEPGWLDVSIC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C23CC(C2)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride](/img/structure/B13514758.png)


![{2-Bromothieno[3,2-b]furan-5-yl}methanol](/img/structure/B13514769.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)
![Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B13514789.png)
![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)





![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)
![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
